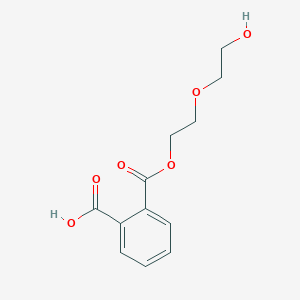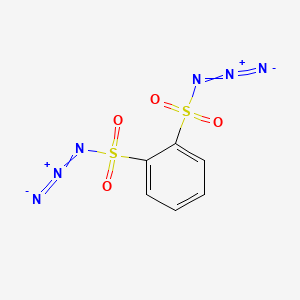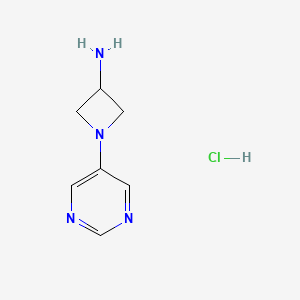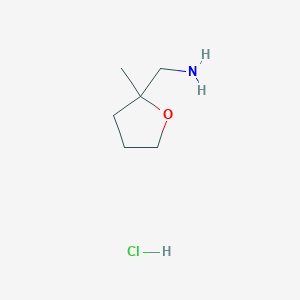
2-(2-Hydroxyethoxy)ethyl hydrogen phthalate
Descripción general
Descripción
- Synonyms : Diethylene glycol monophthalate, Phthalic acid hydrogen 1-[2-(2-hydroxyethoxy)ethyl] ester, 2-[2-(2-hydroxyethoxy)ethoxycarbonyl]benzoic acid, 1,2-Benzenedicarboxylic acid, 1-[2-(2-hydroxyethoxy)ethyl] ester .
Synthesis Analysis
The synthesis of 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate involves the reaction between phthalic anhydride and diethylene glycol. The esterification process leads to the formation of this compound .
Molecular Structure Analysis
The molecular structure of 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate consists of a phthalate moiety (benzene ring with two carboxylic acid groups) linked to an ethylene glycol chain. The hydroxyl group on the ethylene glycol chain provides water solubility, while the phthalate portion contributes to its reactivity .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Phthalates and Industrial Applications
Phthalates, including compounds like 2-(2-Hydroxyethoxy)ethyl hydrogen phthalate, are primarily used as plasticizers in the manufacture of flexible vinyl. This application spans various consumer products, flooring and wall coverings, food contact applications, and medical devices. Low molecular weight phthalates are also utilized in personal-care products, lacquers, varnishes, and coatings, including those used for timed releases in some pharmaceuticals (Hauser & Calafat, 2005).
Environmental Impact and Degradation Studies
Research on the degradation of phthalates like di-(2-ethylhexyl) phthalate (DEHP) has led to the development of efficient methods for their removal from the environment. Studies involving UV-activated peroxymonosulfate oxidation have provided insights into the degradation pathways and reaction mechanisms of phthalates, highlighting the potential for environmental remediation efforts (Huang et al., 2017).
Antioxidant Activity and Chemical Interactions
The structure-antioxidant activity relationships of phenolic compounds, including those related to phthalates, have been studied to understand their potential health benefits and risks. These studies involve evaluating the effects of various functional groups on antioxidant activities, contributing to a deeper understanding of phthalates' biochemical interactions (Chen et al., 2020).
Alternative Plasticizers and Health Considerations
Research into alternative, non-phthalate plasticizers has been driven by health concerns associated with traditional phthalates. Enzymatic approaches to produce natural-based plasticizers, such as epoxidised 2-ethylhexyl oleate, aim to replace toxic phthalates in industrial applications, offering more sustainable and health-conscious options (Hosney et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxycarbonyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c13-5-6-17-7-8-18-12(16)10-4-2-1-3-9(10)11(14)15/h1-4,13H,5-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGWAXWYTXWSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883808 | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-(2-hydroxyethoxy)ethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethoxy)ethyl hydrogen phthalate | |
CAS RN |
2202-98-4 | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-(2-hydroxyethoxy)ethyl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2202-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-(2-hydroxyethoxy)ethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002202984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-(2-hydroxyethoxy)ethyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-[2-(2-hydroxyethoxy)ethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-hydroxyethoxy)ethyl hydrogen phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide](/img/structure/B3049720.png)
![[(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B3049722.png)

![tert-Butyl methyl(2-azaspiro[3.3]heptan-6-yl)carbamate oxalate](/img/structure/B3049724.png)

![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B3049726.png)
